molecular formula C14H20O B6287754 2-(2,6-Dimethylphenyl)cyclohexan-1-ol CAS No. 2737207-35-9

2-(2,6-Dimethylphenyl)cyclohexan-1-ol

Cat. No.: B6287754
CAS No.: 2737207-35-9
M. Wt: 204.31 g/mol
InChI Key: XGMJMUYJLDOTBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-Dimethylphenyl)cyclohexan-1-ol is a versatile chemical compound with the molecular formula C14H20O. It is characterized by a cyclohexanol core substituted with a 2,6-dimethylphenyl group. This compound is used in various scientific studies due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylphenyl)cyclohexan-1-ol can be achieved through several methods. One common approach involves the hydrogenation of 2-aryl cyclic ketones using palladium catalysts under acidic conditions.

Industrial Production Methods

Industrial production of this compound typically involves the use of commercially available reagents and solvents. The process may include the use of magnesium shavings and iodine in dry tetrahydrofuran, followed by the addition of arylmagnesium bromide in the presence of cuprous iodide .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylphenyl)cyclohexan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using Dess-Martin periodinane to form the corresponding ketone.

    Reduction: Hydrogenation of the compound can be achieved using palladium catalysts under acidic conditions.

    Substitution: The compound can undergo substitution reactions with various nucleophiles, facilitated by the presence of a suitable leaving group.

Major Products Formed

The major products formed from these reactions include the corresponding ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2,6-Dimethylphenyl)cyclohexan-1-ol has a wide range of applications in scientific research. Its unique structure allows for intriguing applications in various fields, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylphenyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dimethylphenyl)cyclohexan-1-ol: Similar in structure but with different substitution patterns on the phenyl ring.

    Cyclohexanol: A simpler analog with a hydroxyl group on the cyclohexane ring.

Uniqueness

2-(2,6-Dimethylphenyl)cyclohexan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-(2,6-dimethylphenyl)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-10-6-5-7-11(2)14(10)12-8-3-4-9-13(12)15/h5-7,12-13,15H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMJMUYJLDOTBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C2CCCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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